

Technical Guide: Physical Characteristics of 3-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzaldehyde

Cat. No.: B113158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of **3-Bromo-2-methoxybenzaldehyde**, a key aromatic aldehyde derivative. This document is intended to serve as a foundational resource, consolidating essential physicochemical data and outlining standardized experimental protocols for its characterization.

Core Physicochemical Properties

3-Bromo-2-methoxybenzaldehyde is a substituted aromatic compound with the empirical formula $C_8H_7BrO_2$. Its structure, featuring a bromine atom and a methoxy group on the benzaldehyde ring, makes it a valuable intermediate in organic synthesis.

Data Summary

The following table summarizes the key physical and chemical properties of **3-Bromo-2-methoxybenzaldehyde**. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as estimates until experimentally verified.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrO ₂	
Molecular Weight	215.04 g/mol	
Appearance	Solid	
CAS Number	88275-87-0	
Boiling Point	282.3 ± 20.0 °C (Predicted)	[1] [2]
Density	1.522 ± 0.06 g/cm ³ (Predicted)	[1] [2]
Melting Point	Data not available	
Solubility	Data not available	
InChI	1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3	
SMILES	COC1=C(C=CC=C1C=O)Br	

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standardized laboratory methodologies for measuring the key physical characteristics of solid organic compounds like **3-Bromo-2-methoxybenzaldehyde**.

Determination of Melting Point

The melting point is a crucial indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

- Sample Preparation: A small amount of dry, finely powdered **3-Bromo-2-methoxybenzaldehyde** is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).
- Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 2°C per minute as the expected melting point is approached.
- Observation: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded. The melting range is reported as t1-t2. For a pure compound, this range should be narrow.

Determination of Boiling Point

While **3-Bromo-2-methoxybenzaldehyde** is a solid at room temperature, its boiling point can be determined under reduced pressure or can be estimated using computational methods as cited above. For compounds that are liquid at or near the measurement temperature, the following protocol applies.

Methodology: Thiele Tube Method

- Sample Preparation: A small volume (a few drops) of the liquid is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid like mineral oil.
- Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
- Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.

Determination of Density

For a solid compound, density can be determined using the principle of buoyancy.

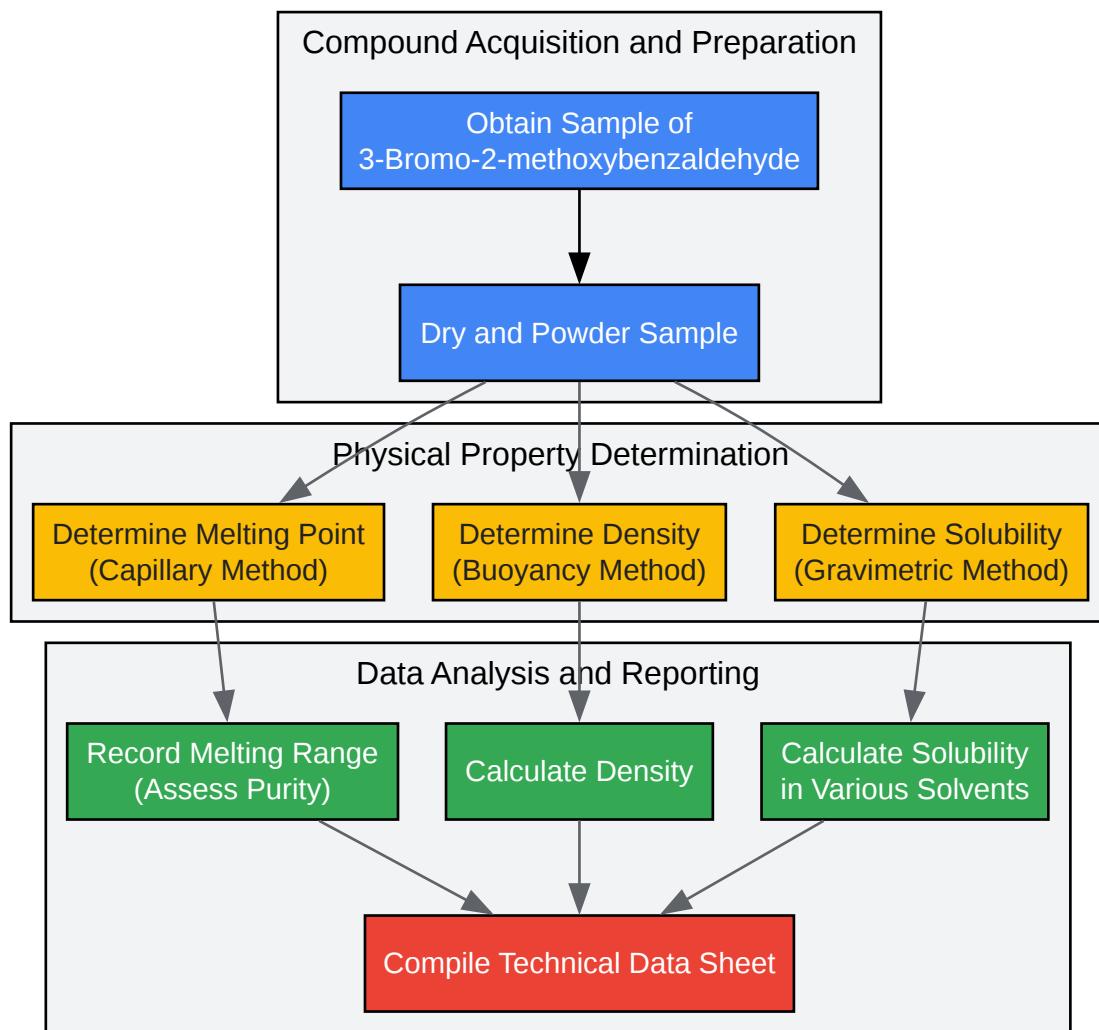
Methodology: Buoyancy Method

- Weigh in Air: A sample of the solid is weighed accurately in the air (Mass_air).
- Select an Inert Liquid: An auxiliary liquid of known density (ρ_{liquid}) in which the solid is completely insoluble is chosen.
- Weigh in Liquid: The solid is then fully submerged in the inert liquid and weighed again (Mass_liquid).
- Calculation: The volume of the displaced liquid, which is equal to the volume of the solid sample, is calculated from the difference in mass. The density of the solid (ρ_{solid}) is then determined using the following formula:

$$\rho_{\text{solid}} = (\text{Mass}_{\text{air}} / (\text{Mass}_{\text{air}} - \text{Mass}_{\text{liquid}})) * \rho_{\text{liquid}}$$

Determination of Solubility

Solubility is typically determined by finding the maximum mass of a solute that can dissolve in a given volume of a solvent at a specific temperature.


Methodology: Gravimetric Analysis

- Saturation: A supersaturated solution is prepared by adding an excess amount of **3-Bromo-2-methoxybenzaldehyde** to a known volume of a chosen solvent (e.g., water, ethanol, acetone) in a flask at a constant temperature.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for an extended period to ensure equilibrium is reached and the solution is saturated.
- Separation: A known volume of the saturated solution is carefully withdrawn, ensuring no undissolved solid is transferred. This is often achieved by filtration.
- Solvent Evaporation: The solvent from the known volume of the saturated solution is completely evaporated under controlled conditions (e.g., using a rotary evaporator or oven).
- Mass Measurement: The mass of the remaining dry, dissolved solid is measured.

- Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound such as **3-Bromo-2-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization of a Solid Compound.

Safety and Handling

3-Bromo-2-methoxybenzaldehyde is classified with the GHS07 pictogram and a "Warning" signal word.

- Hazard Statements: H302: Harmful if swallowed.
- Precautionary Statements:
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
 - P501: Dispose of contents/container to an approved waste disposal plant.

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 88275-87-0 | CAS DataBase [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 3-Bromo-2-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113158#physical-characteristics-of-3-bromo-2-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com